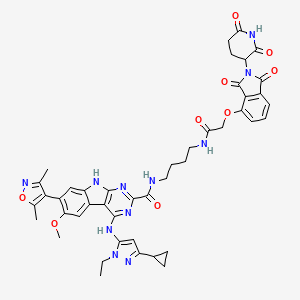
N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . They are known to show versatile biological activities and can bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea”, often involves reactions with commercially available reagents . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds are often studied in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds are often analyzed in the context of their potential as anticancer agents. For instance, some compounds have shown promising cytotoxic activity and weak cytotoxic effects toward normal cells .Scientific Research Applications
Antiviral and Anti-Infective Drugs
The 1,2,4-triazole ring, a core structure in N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea, is known for its antiviral properties. Compounds with this moiety have been used in the development of drugs against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . The triazole derivatives are also being explored as potential treatments for HIV-1 due to their ability to inhibit viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .
Anticancer Activities
Mercapto-substituted 1,2,4-triazoles, which include the compound , have shown chemopreventive and chemotherapeutic effects on cancer . These compounds are being studied for their potential to act as biologically active moieties in the synthesis of new anticancer drugs. Their ability to form non-covalent bonds with enzymes and receptors contributes to their broad-spectrum biological activities .
Antimicrobial Agents
The unique structure of 1,2,4-triazole derivatives facilitates the formation of various non-covalent bonds, making them suitable candidates for antimicrobial agents. They have been applied in the development of antibacterial, antituberculosis, and antifungal drugs, with some derivatives already in clinical use, such as Itraconazole and Fluconazole .
Agrochemical Applications
Triazole derivatives are not limited to medical applications; they also play a significant role in agrochemistry. Their biological activity can be harnessed to develop compounds that act as growth regulators, herbicides, or fungicides, contributing to crop protection and yield improvement .
Material Chemistry
In material science, 1,2,4-triazole derivatives have been utilized due to their ability to form stable complexes with various metals. These complexes can exhibit interesting properties such as selective adsorption capabilities and photocatalytic activity, which are valuable in environmental applications and the development of new materials .
Analytical Chemistry
The compound’s derivatives have been used in analytical chemistry for the experimental and theoretical characterization of chemical structures. For instance, 1H NMR spectroscopy has been employed to determine the chemical shifts of 1,2,4-triazole derivatives, aiding in the understanding of their molecular behavior .
Mechanism of Action
Target of Action
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea, also known as 3-ethyl-1-(4H-1,2,4-triazol-4-yl)thiourea, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The reduction in estrogen levels can lead to a decrease in the proliferation of cancer cells that are dependent on these hormones for growth .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the biosynthesis of estrogens, specifically the conversion of androgens to estrogens . This can disrupt the signaling pathways that are regulated by these hormones, leading to a decrease in the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties . This includes better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the compound .
Result of Action
The result of the action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea is a decrease in the proliferation of hormone-dependent cancer cells . By inhibiting the aromatase enzyme and reducing the levels of estrogens, the compound can slow down the growth of these cancer cells .
Action Environment
The action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the aromatase enzyme . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also affect the action of the compound .
Safety and Hazards
Future Directions
The future research directions for “N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea” and similar compounds could involve further exploration of their potential as anticancer agents. There is a need for the discovery and development of more effective and potent anticancer agents, and these compounds could play a significant role .
properties
IUPAC Name |
1-ethyl-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-2-6-5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXOOGOLARHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)
![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)





![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
